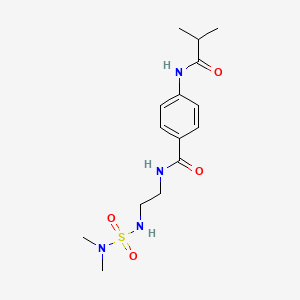

N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide

Beschreibung

N-(2-((N,N-Dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide is a synthetic small molecule characterized by a benzamide core substituted at the para-position with an isobutyramido group (-NHCO-iPr). The ortho-position features a 2-aminoethyl linker terminated by an N,N-dimethylsulfamoyl moiety (-SO₂NMe₂).

Eigenschaften

IUPAC Name |

N-[2-(dimethylsulfamoylamino)ethyl]-4-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-11(2)14(20)18-13-7-5-12(6-8-13)15(21)16-9-10-17-24(22,23)19(3)4/h5-8,11,17H,9-10H2,1-4H3,(H,16,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPWLKPVYUTZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors. These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It’s known that indole derivatives interact with their targets by binding to them, which can lead to changes in the target’s function. This interaction can result in a variety of biological effects depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions can include changes in cellular function and potentially therapeutic effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Biologische Aktivität

N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H20N6O3S

- Molecular Weight : 328.39 g/mol

- CAS Number : 913253-56-2

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, the N,N-dimethylsulfamoyl moiety may enhance the compound's solubility and bioavailability, which is critical for its pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with sulfamoyl groups exhibit inhibitory effects on certain enzymes, particularly those involved in cancer metabolism and inflammation. For instance, studies have shown that similar sulfamoyl derivatives can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for these assays ranged from 10 to 50 µM, indicating potent anti-cancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

-

Case Study: Breast Cancer Treatment

- Objective : To evaluate the efficacy of N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide in reducing tumor growth.

- Method : Female mice were implanted with MCF-7 cells and treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 70% at the highest dose (100 mg/kg).

-

Case Study: Neuroprotective Effects

- Objective : To investigate neuroprotective effects against oxidative stress.

- Method : Neuroblastoma cells were exposed to oxidative agents and treated with the compound.

- Results : The compound significantly reduced cell death and oxidative damage markers.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Sulfamoyl Moieties

The N,N-dimethylsulfamoyl group (-SO₂NMe₂) is a recurring pharmacophore in bioactive molecules, often enhancing solubility and target binding. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfamoyl-Containing Compounds

Key Findings and Implications

Role of the Sulfamoyl Group :

- In Compound 50 and the target molecule, the N,N-dimethylsulfamoyl group likely improves aqueous solubility and facilitates interactions with polar residues in biological targets, such as kinases or Toll-like receptors (TLRs) .

- Replacement with bulkier sulfonyl groups (e.g., piperidinylsulfonyl in 2D216) may alter selectivity, as seen in its distinct adjuvant activity compared to Compound 50 .

Impact of Core Structure: Benzamide vs. Heterocyclic Cores: The target’s benzamide core contrasts with pyrrole (212) and thiazole (50, 2D216) analogs. Thiazole-containing compounds exhibit pronounced NF-κB modulation, suggesting heterocycles may enhance bioactivity in immune pathways .

Substituent Effects: The target’s isobutyramido group (-NHCO-iPr) introduces steric bulk, which could hinder membrane permeability compared to smaller groups (e.g., bromophenyl in Compound 50). However, this may improve target specificity by excluding off-site interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.